Prunus africana, ext.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pygeum extract is typically obtained through a process that involves harvesting the bark of the Prunus africana tree. The bark is then dried and ground into a fine powder . The powdered bark is subjected to extraction using solvents such as ethanol or methanol to obtain the active compounds . The extract is then purified and standardized to ensure consistent levels of active ingredients, such as phytosterols .

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle larger quantities of bark. The dried bark is processed in large extraction tanks where solvents are used to extract the active compounds . The resulting extract is then filtered, concentrated, and dried to produce a standardized extract that can be used in various formulations, such as capsules or tablets .

Chemical Reactions Analysis

Types of Reactions

Pygeum extract undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . These reactions are essential for isolating and identifying the active compounds within the extract.

Common Reagents and Conditions

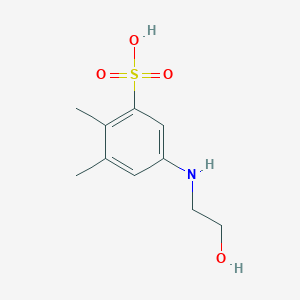

Common reagents used in the extraction and analysis of pygeum extract include ethanol, methanol, and chloroform . These solvents help dissolve the active compounds, allowing for their separation and purification. The extraction process is typically carried out under controlled temperature and pressure conditions to ensure the stability of the active ingredients .

Major Products Formed

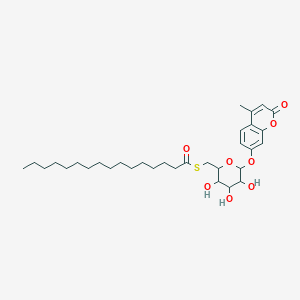

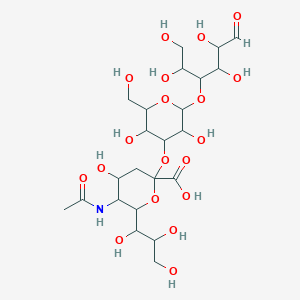

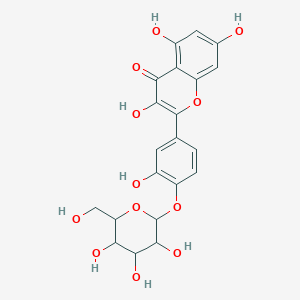

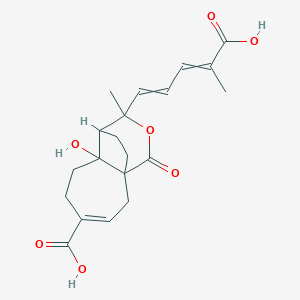

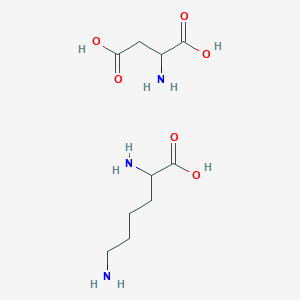

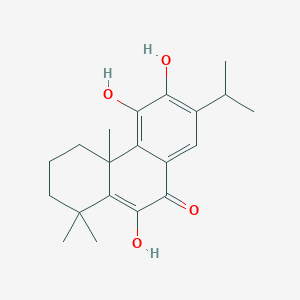

The major products formed from the extraction of pygeum include phytosterols, such as beta-sitosterol, and ferulic acid . These compounds are known for their anti-inflammatory and antioxidant properties, which contribute to the therapeutic effects of pygeum extract .

Scientific Research Applications

Pygeum extract has been extensively studied for its potential health benefits and therapeutic applications. Some of the key areas of research include:

Prostate Health: Pygeum extract is widely used to manage symptoms of benign prostatic hyperplasia (BPH), such as frequent urination and urinary tract infections

Anti-Inflammatory Effects: Studies have shown that pygeum extract has anti-inflammatory properties, which can help reduce inflammation in the prostate and other tissues.

Antioxidant Activity: The extract contains compounds that exhibit antioxidant activity, protecting cells from oxidative stress and damage.

Sexual Health: Pygeum extract has been found to improve seminal fluid composition and support healthy sexual function, particularly in men.

Mechanism of Action

The mechanism of action of pygeum extract involves several molecular targets and pathways:

Androgen Receptor Antagonism: Pygeum extract acts on androgen receptors, which control prostate growth.

Anti-Inflammatory Pathways: The extract reduces inflammation by inhibiting the production of pro-inflammatory cytokines and leukotrienes.

Antioxidant Mechanisms: Pygeum extract contains compounds that scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Pygeum extract is often compared to other herbal extracts used for prostate health, such as Serenoa repens (saw palmetto) and Urtica dioica (stinging nettle) . While all three extracts have been shown to support prostate health, pygeum extract is unique in its ability to inhibit androgen receptors and reduce inflammation . Additionally, pygeum extract has been found to have a broader range of therapeutic applications, including antioxidant and sexual health benefits .

Similar Compounds

Serenoa repens (Saw Palmetto): Known for its use in managing BPH symptoms by inhibiting the enzyme 5-alpha-reductase.

Urtica dioica (Stinging Nettle): Used for its anti-inflammatory and diuretic properties, which help alleviate urinary symptoms associated with BPH.

Properties

CAS No. |

94279-95-5 |

|---|---|

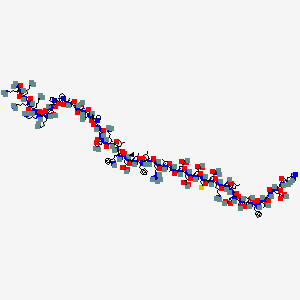

Molecular Formula |

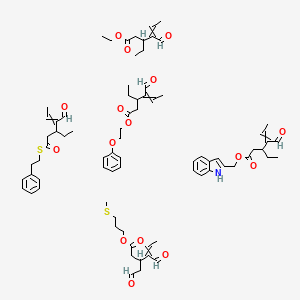

C76H103NO16S2 |

Molecular Weight |

1350.8 g/mol |

IUPAC Name |

ethyl 3-ethyl-4-formylhex-4-enoate;1H-indol-2-ylmethyl 3-ethyl-4-formylhex-4-enoate;3-methylsulfanylpropyl 4-formyl-3-(2-oxoethyl)hex-4-enoate;2-phenoxyethyl 3-ethyl-4-formylhex-4-enoate;S-(2-phenylethyl) 3-ethyl-4-formylhex-4-enethioate |

InChI |

InChI=1S/C18H21NO3.C17H22O4.C17H22O2S.C13H20O4S.C11H18O3/c1-3-13(14(4-2)11-20)10-18(21)22-12-16-9-15-7-5-6-8-17(15)19-16;1-3-14(15(4-2)13-18)12-17(19)21-11-10-20-16-8-6-5-7-9-16;1-3-15(16(4-2)13-18)12-17(19)20-11-10-14-8-6-5-7-9-14;1-3-11(10-15)12(5-6-14)9-13(16)17-7-4-8-18-2;1-4-9(10(5-2)8-12)7-11(13)14-6-3/h4-9,11,13,19H,3,10,12H2,1-2H3;4-9,13-14H,3,10-12H2,1-2H3;4-9,13,15H,3,10-12H2,1-2H3;3,6,10,12H,4-5,7-9H2,1-2H3;5,8-9H,4,6-7H2,1-3H3 |

InChI Key |

NLHXNRRAELNXER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)C(=CC)C=O.CCC(CC(=O)OCCOC1=CC=CC=C1)C(=CC)C=O.CCC(CC(=O)OCC1=CC2=CC=CC=C2N1)C(=CC)C=O.CCC(CC(=O)SCCC1=CC=CC=C1)C(=CC)C=O.CC=C(C=O)C(CC=O)CC(=O)OCCCSC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2,3-di(octadec-9-enoyloxy)propyl 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate](/img/structure/B13389910.png)

![N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide](/img/structure/B13389919.png)

![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389928.png)

![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389929.png)

![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)